molecular formula C5H3BrClN B1272051 4-Bromo-3-chloropyridine CAS No. 73583-41-2

4-Bromo-3-chloropyridine

Cat. No.: B1272051
CAS No.: 73583-41-2
M. Wt: 192.44 g/mol
InChI Key: CXXVUKYIBWZKHL-UHFFFAOYSA-N
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Description

4-Bromo-3-chloropyridine is a heterocyclic organic compound with the molecular formula C5H3BrClN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by chlorine and bromine atoms, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-chloropyridine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 3-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform .

Another method involves the direct chlorination of 4-bromopyridine using chlorine gas or a chlorinating agent like thionyl chloride. This reaction is usually carried out at elevated temperatures and may require a catalyst such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The halogenation reactions are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reagent concentration. The use of advanced catalytic systems and automated reactors enhances the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

    Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.

    Oxidation and Reduction: Pyridine N-oxides or reduced pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloropyridine depends on its specific application. In biochemical studies, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of halogen atoms enhances its binding affinity and specificity towards target proteins .

In medicinal chemistry, the compound’s mechanism of action involves interactions with molecular targets such as receptors, ion channels, or enzymes. These interactions can modulate signaling pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-chloropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

IUPAC Name

4-bromo-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXVUKYIBWZKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376580
Record name 4-Bromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73583-41-2
Record name 4-Bromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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